Disperse Blue 106

概要

説明

分散青色106は、濃い青色、茶色、黒色、紫色、および一部の緑色の生地に広く使用される濃い青色の繊維染料です。 これは、100%酢酸繊維と100%ポリエステル繊維によく見られるだけでなく、他の合成混合物を使用した衣料品、寝具、ナイロンストッキング、水着、タイツにも使用されています 。この化合物は、その鮮やかな色で知られており、繊維業界で広く使用されています。

2. 製法

分散青色106の合成には、5-ニトロ-2-アミノチアゾールと2-メチル-4-(N-エチル-N-(2-ヒドロキシエチル)アミノ)アニリンを反応させることが含まれます。 この反応は、通常、制御された温度とpH条件下でカップリング剤の存在下で行われます 。 工業生産方法では、多くの場合、非水性媒体系を使用することにより、染料の取り込みを改善し、水の消費量を削減しています 。

3. 化学反応の分析

分散青色106は、次を含むさまざまな化学反応を起こします。

酸化: 分散青色106のニトロ基は、特定の条件下でアミノ基に還元されます。

置換: 分散青色106の芳香環は、求電子置換反応を起こす可能性があります。

一般的な試薬と条件: 一般的な試薬には、還元反応用の亜ジチオン酸ナトリウムなどの還元剤と、置換反応用の求電子剤が含まれます。

4. 科学研究への応用

分散青色106には、科学研究でいくつかの応用があります。

化学: 染料化学と繊維染色プロセスの研究におけるモデル化合物として使用されます。

生物学: 繊維染料による接触性皮膚炎を研究するために、アレルギー試験に使用されます.

医学: 診断試験での潜在的な使用と、さまざまなアッセイにおけるマーカーとして調査されています。

準備方法

The synthesis of Disperse Blue 106 involves the reaction of 5-nitro-2-aminothiazole with 2-methyl-4-(N-ethyl-N-(2-hydroxyethyl)amino)aniline. The reaction is typically carried out in the presence of a coupling agent under controlled temperature and pH conditions . Industrial production methods often involve the use of non-aqueous media systems to improve dye uptake and reduce water consumption .

化学反応の分析

Disperse Blue 106 undergoes various chemical reactions, including:

Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include reducing agents like sodium dithionite for reduction reactions and electrophiles for substitution reactions.

科学的研究の応用

Disperse Blue 106 has several scientific research applications:

Chemistry: Used as a model compound in studies of dye chemistry and textile dyeing processes.

Biology: Employed in allergenic testing to study contact dermatitis caused by textile dyes.

Medicine: Investigated for its potential use in diagnostic tests and as a marker in various assays.

Industry: Widely used in the textile industry for dyeing synthetic fibers like polyester, nylon, and acrylic.

作用機序

分散青色106の作用機序は、非共有結合を通じて合成繊維に結合する能力に関係しています。染料分子は繊維マトリックスに浸透し、ポリマー鎖と相互作用し、安定した着色をもたらします。 分子標的は合成繊維のポリマー鎖であり、関与する経路は主に化学反応ではなく物理的相互作用です 。

6. 類似の化合物との比較

分散青色106は、分散青色124、分散青色1、分散青色3などの他の分散染料と比較されることがよくあります。これらの染料は、繊維業界での用途は似ていますが、化学構造と染色特性が異なります。 分散青色106は、独自の分子構造により、独特の色特性とアレルギー性を持っています 。

類似の化合物

- 分散青色124

- 分散青色1

- 分散青色3

- 分散赤色9

- 分散赤色11

- 分散赤色60

分散青色106は、その鮮やかな色と繊維産業での広範な使用により、科学研究と工業的応用の両方において重要な化合物です。

類似化合物との比較

Disperse Blue 106 is often compared with other disperse dyes such as Disperse Blue 124, Disperse Blue 1, and Disperse Blue 3. These dyes share similar applications in the textile industry but differ in their chemical structures and dyeing properties. This compound is unique due to its specific molecular structure, which provides distinct color properties and allergenic potential .

Similar Compounds

- Disperse Blue 124

- Disperse Blue 1

- Disperse Blue 3

- Disperse Red 9

- Disperse Red 11

- Disperse Red 60

This compound stands out for its vibrant color and widespread use in the textile industry, making it a significant compound in both scientific research and industrial applications.

生物活性

Disperse Blue 106 (DB 106) is an anthraquinone dye widely used in the textile industry, particularly for dyeing synthetic fibers. While it provides vibrant colors, its biological activity raises significant health concerns, particularly regarding allergic reactions and dermatitis. This article delves into the biological activity of DB 106, focusing on its allergenic properties, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 335.38 Da. It is characterized by a central anthraquinone core, which is modified by various substituents that influence its color and interaction with fabrics. The dye is typically insoluble in water and is applied using a solution-diffusion mechanism, where it disperses in a medium before migrating into the fabric fibers through weak interactions such as van der Waals forces and π-π interactions .

Allergic Reactions and Dermatitis

DB 106 is recognized as a potent allergen, frequently implicated in allergic contact dermatitis (ACD). Studies indicate that it is among the most common textile dyes causing ACD, particularly in individuals exposed to dyed fabrics. The following table summarizes key findings from various studies on the allergenic properties of DB 106:

Case Studies

- Case Study of Textile Dermatitis : A notable case involved a 35-year-old woman who developed dermatitis over her hip replacement incision site. Despite treatment with standard antiseptics, her condition persisted until patch testing revealed a positive reaction to DB 106. Following avoidance of dark synthetic clothing, her symptoms resolved .

- Patch Testing Results : In a study analyzing patch test results from patients allergic to textile dyes, approximately 25% of individuals reacted to impurities rather than the primary dye itself . This highlights the importance of thorough testing for accurate diagnosis.

Research Findings

Research indicates that DB 106 and its counterpart, Disperse Blue 124 (DB 124), are often used together in textile applications, contributing to their prevalence as allergens. The following points summarize critical research findings:

- Sensitization Potential : DB 106 has been identified as one of the strongest sensitizers among disperse dyes, leading to increased vigilance in patch testing protocols for patients presenting with dermatitis symptoms .

- Prevalence in Textiles : Both dyes are commonly found in garments made from synthetic fibers such as polyester and nylon, which are frequently worn directly against the skin .

- Regulatory Considerations : There are ongoing discussions regarding stricter regulations on the allowable concentrations of these dyes in consumer products due to their sensitizing potential .

特性

IUPAC Name |

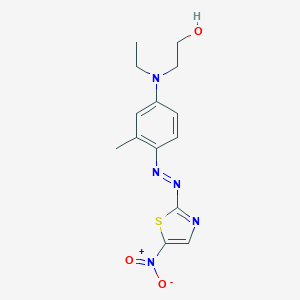

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHYHADQHHUIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864324 | |

| Record name | C.I. Disperse Blue 106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68516-81-4, 12223-01-7 | |

| Record name | Disperse Blue 106 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 111935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Blue 106 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C48O4QYD6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。